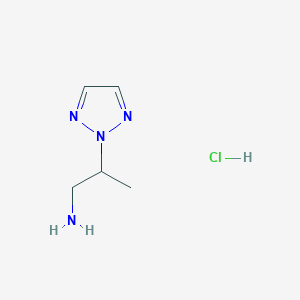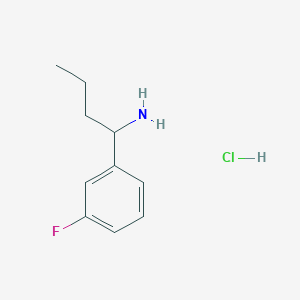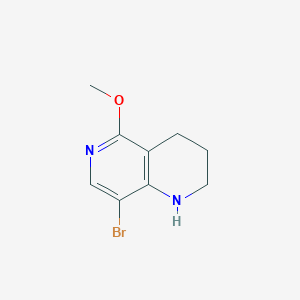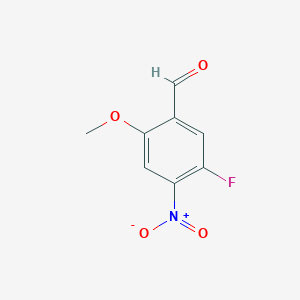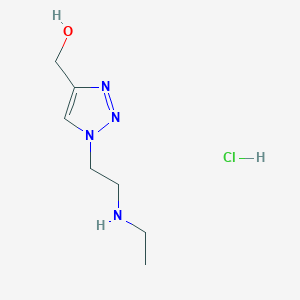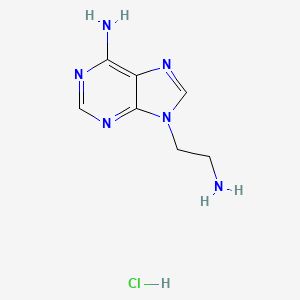![molecular formula C19H15BrO3 B1446924 3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1378390-29-4](/img/structure/B1446924.png)
3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Übersicht
Beschreibung
The compound is a derivative of benzoic acid, specifically a bromoacetyl derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other compounds .
Chemical Reactions Analysis
Bromoacetyl compounds are often used as building blocks in the synthesis of heterocyclic compounds. They can react with a variety of nucleophiles, leading to the formation of a wide range of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bromoacetyl derivatives are typically solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation : One study explored the Hantzsch reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, leading to the synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines, demonstrating the compound's utility in creating thiazole derivatives (Sukdolak, Solujic, Manojlovic, Vukovic, & Krstić, 2004).
Microwave-Assisted Cyclization : Another study reported on microwave-assisted cyclization under mildly basic conditions to synthesize 6 H-Benzo[c]chromen-6-ones and their tetrahydro analogues, indicating the compound's role in efficient synthesis processes (Dao, Ho, Lim, & Cho, 2018).
Multicomponent Synthesis and Biological Evaluation : Research has been conducted on the multicomponent synthesis of certain derivatives of this compound and their subsequent biological evaluation, underlining the compound's relevance in pharmaceutical research (Merugu, Ponnamaneni, Varala, Adil, Khan, Siddiqui, & Vemula, 2020).
Environmental Friendly Synthesis Approaches : A study highlighted the synthesis of thiazolyl-pyrazolyl-chromene-2-one derivatives from a heterocyclic bromoacetyl derivative, emphasizing environmentally friendly reaction conditions (Mohamed, Rachedi, Hamdi, Bideau, Dejean, & Dumas, 2016).
Antimicrobial Activity : There's research on the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives from 3-(2-bromoacetyl)-2H-chromen-2-ones and their antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Ansari & Khan, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c20-9-18(22)12-4-5-14-13(6-12)10-23-19-8-15-11(7-16(14)19)2-1-3-17(15)21/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEADWTKOYDYIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

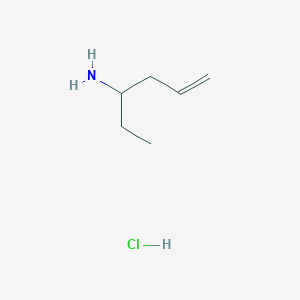
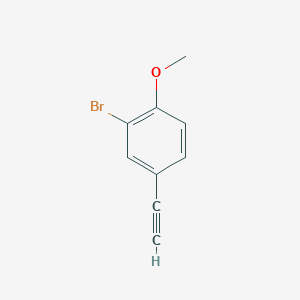
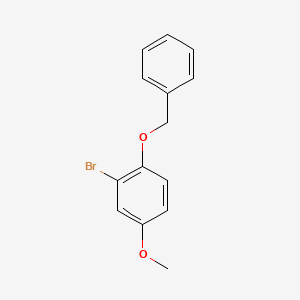
![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)
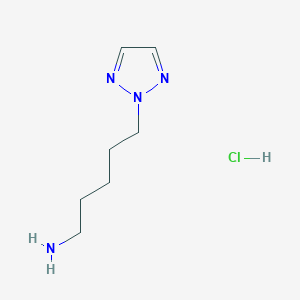
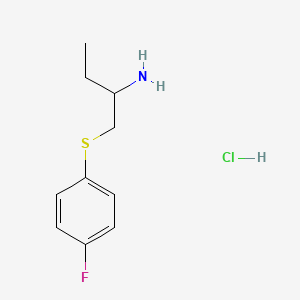
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
